

What are the fundamental properties of 6'-Sialyllactose?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6'-Sialyllactose

Cat. No.: B025220

[Get Quote](#)

6'-Sialyllactose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Sialyllactose (6'-SL) is a prominent acidic oligosaccharide found in human milk, composed of sialic acid linked to the 6-position of the galactose moiety of lactose. This trisaccharide plays a crucial role in infant development and has emerged as a molecule of significant interest for therapeutic applications due to its diverse physiological functions. This technical guide provides an in-depth overview of the fundamental properties of **6'-Sialyllactose**, including its physicochemical characteristics, biological activities, and underlying molecular mechanisms. Particular focus is given to its immunomodulatory, anti-inflammatory, and prebiotic effects, as well as its emerging role in muscle function and neurodevelopment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.

Physicochemical Properties

6'-Sialyllactose is a trisaccharide with the chemical formula $C_{23}H_{39}NO_{19}$.^[1] It is commonly available as a white to off-white powder, often in its sodium salt form for enhanced stability.^[2]

[3][4] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{23}H_{39}NO_{19}$	[1]
Molecular Weight	633.55 g/mol	[5]
CAS Number	35890-39-2	[1]
Appearance	White to off-white powder	[2]
Solubility	Water: 50 mg/mL	[6]
PBS (pH 7.2): 10 mg/mL	[7]	
DMSO: 5 mg/mL	[7]	
pKa (Strongest Acidic)	2.93 (Predicted)	
pKa (Strongest Basic)	1.97 (Predicted)	

Note: The sodium salt of **6'-Sialyllactose** has a molecular formula of $C_{23}H_{38}NNaO_{19}$ and a molecular weight of 655.53 g/mol .[3]

Biological Activities and Physiological Functions

6'-Sialyllactose exhibits a wide range of biological activities that contribute to its physiological significance, particularly in early life, and suggest its potential for therapeutic interventions.

Immunomodulation and Anti-inflammatory Effects

6'-SL plays a significant role in modulating the immune system and exerting anti-inflammatory effects. It has been shown to mitigate inflammation by regulating key signaling pathways. In macrophage cell lines and mouse models, 6'-SL can attenuate the inflammatory response induced by lipopolysaccharide (LPS).[8] This is achieved through the inhibition of pro-inflammatory signaling cascades, including the NF- κ B, Akt, and p38 MAPK pathways.[8] Furthermore, 6'-SL can directly interact with and inhibit Toll-like receptor 4 (TLR4) signaling, a critical pathway in the innate immune response to bacterial endotoxins.[9]

Prebiotic Activity

As a human milk oligosaccharide (HMO), 6'-SL functions as a prebiotic, selectively promoting the growth of beneficial gut bacteria, such as *Bifidobacterium*. This modulation of the gut microbiota contributes to the establishment of a healthy intestinal environment, which is crucial for immune development and overall health.

Role in Infant Development

The presence of 6'-SL in human milk is vital for the healthy development of infants. Its prebiotic properties support the maturation of the infant's gut microbiome. Moreover, the sialic acid component of 6'-SL is a crucial nutrient for brain development and cognitive function.

Enhancement of Muscle Function

Emerging research indicates that 6'-SL may have beneficial effects on muscle physiology. Studies in animal models have suggested that supplementation with 6'-SL can enhance exercise performance by increasing muscle mass and strength.

Signaling Pathways Modulated by 6'-Sialyllactose

6'-Sialyllactose exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the mechanisms through which 6'-SL influences cellular responses, particularly in the context of inflammation.

Inhibition of LPS-Induced Inflammatory Signaling

6'-Sialyllactose has been demonstrated to counteract the inflammatory effects of Lipopolysaccharide (LPS) by interfering with multiple downstream signaling cascades initiated by TLR4 activation.

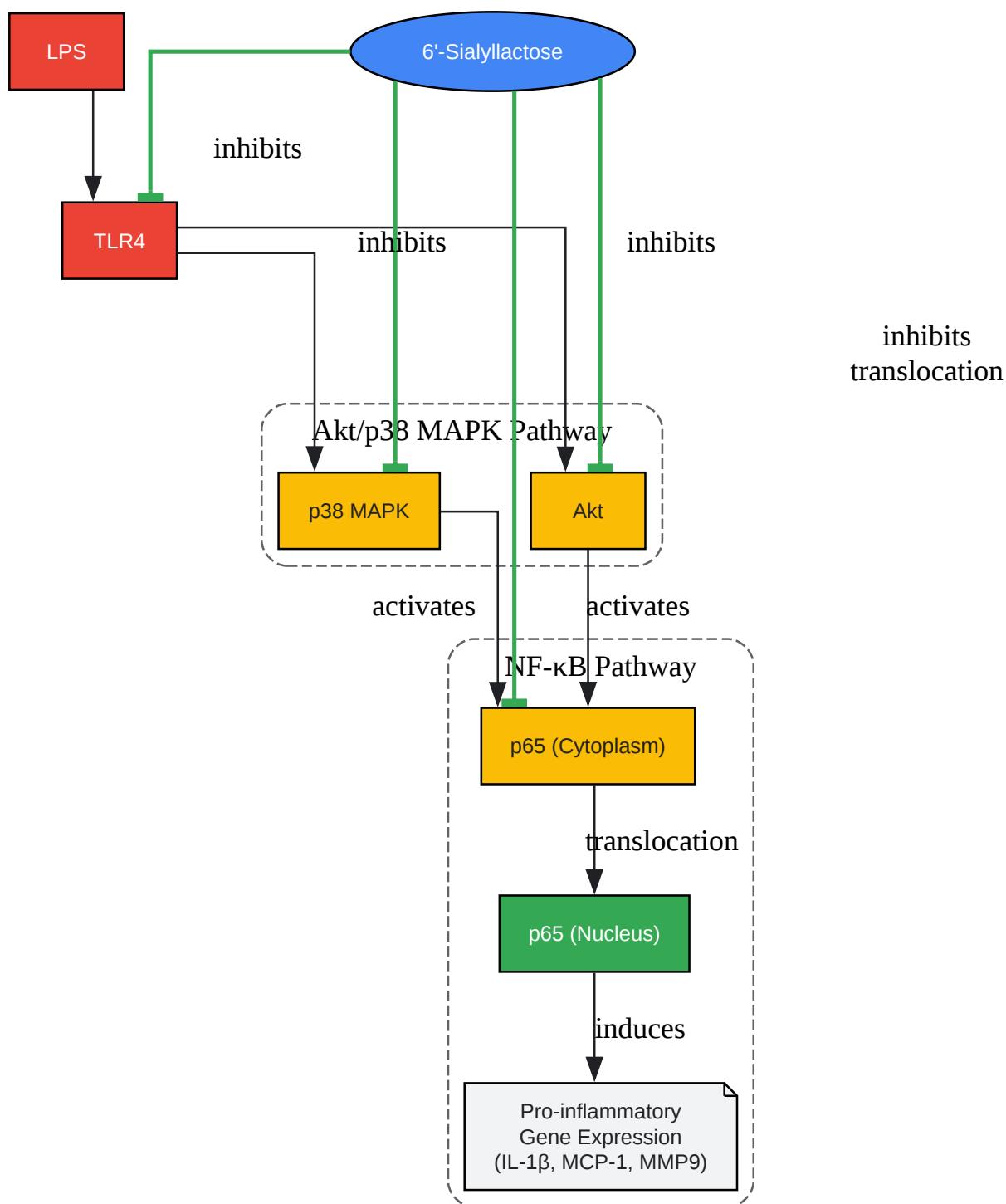
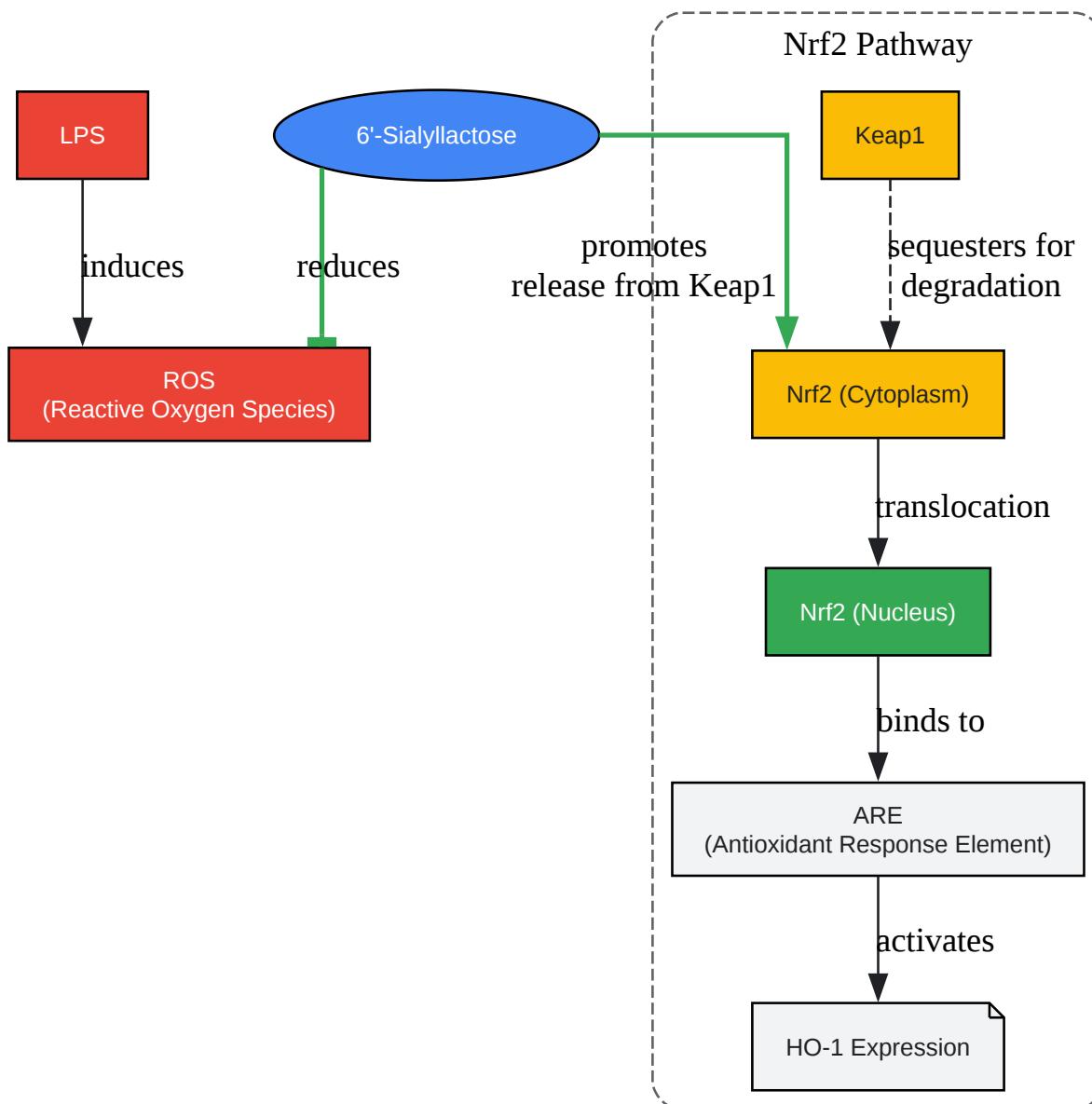
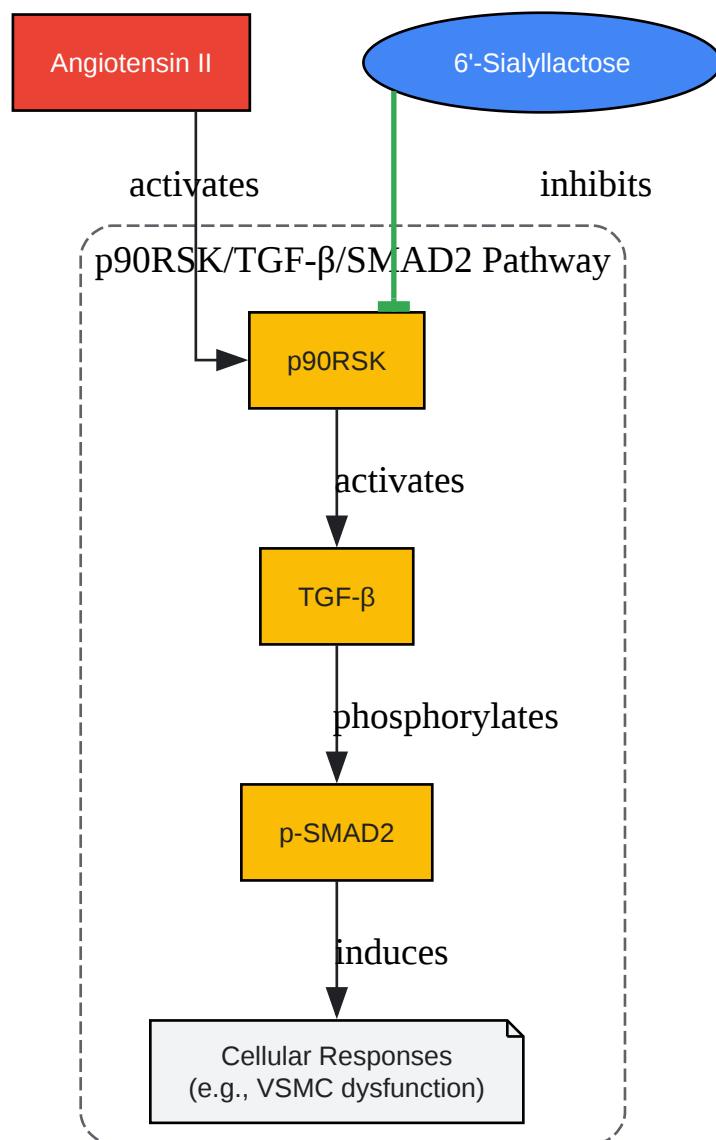


[Click to download full resolution via product page](#)

Figure 1: Inhibition of LPS-induced inflammatory pathways by **6'-Sialyllactose**.

Activation of the Nrf2 Antioxidant Pathway

In addition to suppressing pro-inflammatory signals, **6'-Sialyllactose** can also bolster the cellular antioxidant defense system by activating the Nrf2 pathway.



[Click to download full resolution via product page](#)

Figure 2: Activation of the Nrf2 antioxidant pathway by **6'-Sialyllactose**.

Modulation of the p90RSK/TGF- β /SMAD2 Signaling Pathway

Recent studies have implicated **6'-Sialyllactose** in the modulation of the p90RSK/TGF- β /SMAD2 pathway, which is involved in cellular processes such as proliferation, differentiation, and extracellular matrix production.

[Click to download full resolution via product page](#)

Figure 3: Inhibition of the p90RSK/TGF- β /SMAD2 pathway by **6'-Sialyllactose**.[\[10\]](#)

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the fundamental properties of **6'-Sialyllactose**.

Western Blot Analysis of NF-κB Activation

This protocol details the detection of NF-κB p65 phosphorylation and its nuclear translocation as markers of NF-κB pathway activation.

4.1.1. Nuclear and Cytoplasmic Protein Extraction[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Culture and treat cells (e.g., RAW 264.7 macrophages) with **6'-Sialyllactose** and/or LPS.
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer containing protease and phosphatase inhibitors.
- Incubate on ice to allow cells to swell.
- Lyse the cells by mechanical shearing (e.g., passing through a narrow-gauge needle) or by adding a detergent (e.g., NP-40).
- Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
- Wash the nuclear pellet with the cytoplasmic extraction buffer without detergent.
- Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.
- Incubate on ice with intermittent vortexing to lyse the nuclei and release nuclear proteins.
- Centrifuge at high speed to pellet cellular debris. The supernatant is the nuclear extract.
- Determine protein concentration in both cytoplasmic and nuclear fractions using a suitable method (e.g., BCA assay).

4.1.2. Immunoblotting[\[16\]](#)[\[17\]](#)

- Separate equal amounts of protein from nuclear and cytoplasmic extracts by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-NF- κ B p65 (e.g., Ser536) or total NF- κ B p65 overnight at 4°C. Recommended antibody dilutions are typically in the range of 1:1000.[\[17\]](#)[\[18\]](#)
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use loading controls such as β -actin or GAPDH for cytoplasmic extracts and Lamin B1 or Histone H3 for nuclear extracts to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression of genes encoding pro-inflammatory cytokines, such as IL-1 β and MCP-1, in response to **6'-Sialyllactose** treatment.

- Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
- Assess RNA quality and quantity using spectrophotometry.
- Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
- Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.

- Example primer sequences for mouse genes:
 - MCP-1/CCL2: Forward and reverse primers are commercially available or can be designed.
 - β -actin (housekeeping gene): Use validated primers for normalization.
- Run the PCR reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Analyze the data using the $\Delta\Delta Ct$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Immunofluorescence Staining for NF- κ B p65 Nuclear Translocation[21][22][23][24][25]

This method visualizes the subcellular localization of NF- κ B p65.

- Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
- Treat the cells with **6'-Sialyllactose** and/or an inflammatory stimulus (e.g., LPS).
- Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
- Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour.
- Incubate with a primary antibody against NF- κ B p65 (diluted in blocking buffer, e.g., 1:50 to 1:500) overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

- Counterstain the nuclei with DAPI or Hoechst stain.
- Mount the coverslips on microscope slides with an anti-fade mounting medium.
- Visualize the cells using a fluorescence or confocal microscope and capture images. Analyze the images to quantify the nuclear translocation of p65.

Dihydroethidium (DHE) Assay for Reactive Oxygen Species (ROS) Measurement

This assay is used to detect and quantify intracellular superoxide levels.[\[19\]](#)

- Culture cells in a multi-well plate.
- Treat the cells with **6'-Sialyllactose** and/or a ROS-inducing agent.
- Wash the cells with a suitable buffer (e.g., HBSS or PBS).
- Incubate the cells with DHE solution (typically 5-10 μ M in buffer) for 15-30 minutes at 37°C, protected from light.
- Wash the cells to remove excess DHE.
- Measure the fluorescence intensity using a fluorescence plate reader (excitation ~518 nm, emission ~606 nm) or visualize and quantify using fluorescence microscopy.

Conclusion

6'-Sialyllactose is a multifunctional oligosaccharide with significant potential in human health and therapeutic development. Its well-characterized physicochemical properties, coupled with a growing body of evidence for its diverse biological activities, make it a compelling subject for further research. The ability of 6'-SL to modulate key signaling pathways involved in inflammation and oxidative stress provides a molecular basis for its observed beneficial effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers aiming to explore the fundamental properties and therapeutic applications of this important human milk oligosaccharide. Further investigation into its quantitative interactions with biological targets and the elucidation of additional mechanisms

of action will continue to expand our understanding of **6'-Sialyllactose** and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6'-Sialyllactose | C23H39NO19 | CID 643987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6'-Sialyllactose sodium salt from bovine milk or colostrum, ≥97% (HPLC) | 157574-76-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 6'-Sialyllactose Sodium | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. 6'-Sialyllactose Sodium Salt [benchchem.com]
- 6. abmole.com [abmole.com]
- 7. glpbio.com [glpbio.com]
- 8. Protective effect of 6'-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human milk oligosaccharides 2'-fucosyllactose and 6'-sialyllactose protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential effects of a human milk oligosaccharide 6'-sialyllactose on angiotensin II-induced aortic aneurysm via p90RSK/TGF-β/SMAD2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Nuclear and cytoplasmic protein extraction and Western blot [bio-protocol.org]
- 13. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 14. biomol.com [biomol.com]
- 15. bitesizebio.com [bitesizebio.com]

- 16. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 17. NF- κ B p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-NF- κ B p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. Quantitative imaging assay for NF- κ B nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the fundamental properties of 6'-Sialyllactose?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025220#what-are-the-fundamental-properties-of-6-sialyllactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com